molecular formula C7H12N4 B12847379 3-(Azetidin-3-yl)-1-methyl-1H-pyrazol-5-amine

3-(Azetidin-3-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B12847379
M. Wt: 152.20 g/mol
InChI Key: WDTCLCMKANYIDP-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both azetidine and pyrazole rings. Heterocyclic compounds are widely studied due to their diverse biological activities and applications in medicinal chemistry. The azetidine ring is a four-membered nitrogen-containing ring, while the pyrazole ring is a five-membered ring containing two nitrogen atoms. This unique structure makes this compound an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the azetidine and pyrazole rings followed by their coupling. One common method involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines . The pyrazole ring can be synthesized through various methods, including cyclization reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production of this compound may involve scalable and cost-effective synthetic routes. Green chemistry approaches, such as the use of environmentally friendly reagents and solvents, are often employed to minimize environmental impact . The use of microchannel reactors for oxidation reactions and other advanced techniques can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazole ring may also contribute to the compound’s biological effects by interacting with various biomolecules . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of azetidine and pyrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

5-(azetidin-3-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C7H12N4/c1-11-7(8)2-6(10-11)5-3-9-4-5/h2,5,9H,3-4,8H2,1H3

InChI Key

WDTCLCMKANYIDP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CNC2)N

Origin of Product

United States

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